1H-Indole, 3-butyl-2-methyl-

CAS No.: 51801-51-5

Cat. No.: VC14222544

Molecular Formula: C13H17N

Molecular Weight: 187.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51801-51-5 |

|---|---|

| Molecular Formula | C13H17N |

| Molecular Weight | 187.28 g/mol |

| IUPAC Name | 3-butyl-2-methyl-1H-indole |

| Standard InChI | InChI=1S/C13H17N/c1-3-4-7-11-10(2)14-13-9-6-5-8-12(11)13/h5-6,8-9,14H,3-4,7H2,1-2H3 |

| Standard InChI Key | ZEGLHVKVGBJOME-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC1=C(NC2=CC=CC=C21)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

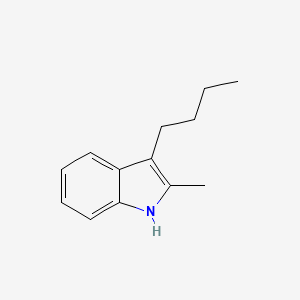

3-Butyl-2-methyl-1H-indole consists of an indole scaffold—a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The substituents include:

-

A butyl group (-CH2CH2CH2CH3) at position 3

-

A methyl group (-CH3) at position 2

This substitution pattern creates distinct electronic and steric effects that influence reactivity. The IUPAC name, 3-butyl-2-methyl-1H-indole, reflects these substitutions unambiguously .

Molecular Descriptors

| Property | Value |

|---|---|

| Molecular formula | C13H17N |

| Molecular weight | 187.28 g/mol |

| SMILES | CC1=C(C2=CNC1=CC=C2)CCCC |

| InChIKey | Not reported in available sources |

The absence of reported melting/boiling points in open-source literature suggests further experimental characterization is needed .

Synthesis and Reactivity

Synthetic Routes

The primary synthesis method, reported in Tetrahedron (2005), involves:

-

Condensation reactions between suitably substituted indole precursors

-

Alkylation strategies introducing butyl and methyl groups

While exact yields and conditions remain proprietary to the original publication, the general approach aligns with established indole functionalization techniques . Key challenges include:

-

Regioselective introduction of bulky alkyl groups

-

Minimizing N-H tautomerization during synthesis

Derivative Formation

The nitro-substituted analog, 3-butyl-2-methyl-5-nitro-1H-indole (PubChem CID 172784226), demonstrates the feasibility of further functionalization via electrophilic aromatic substitution . Its molecular structure confirms:

-

Retention of core indole geometry

-

Planar nitro group at position 5 (ortho to butyl substituent)

Biological Activity and Applications

| Compound | Activity Against MRSA | MIC (μg/mL) | Source |

|---|---|---|---|

| Indolylquinazolinone 3k | S. aureus ATCC 43300 | 0.98 | PMC10384628 |

Mechanistic studies suggest alkyl substituents enhance membrane penetration and target binding in Gram-positive pathogens .

Cytotoxic Effects

Quinazolinone-indole hybrids with 3-alkyl substitutions demonstrate selective toxicity against cancer cell lines:

| Cell Line | IC50 (μM) for Compound 3g | Selectivity Index vs. Fibroblasts |

|---|---|---|

| A549 (lung) | 4.2 | 8.3 |

| MCF-7 (breast) | 5.7 | 5.9 |

These findings underscore the importance of the 3-butyl group in modulating anticancer activity through potential kinase inhibition pathways .

Industrial and Pharmacological Relevance

Drug Development

The compound's scaffold serves as a lead structure for:

-

Antibiotic adjuvants: Overcoming efflux-mediated resistance in MRSA

-

Kinase inhibitors: Targeting ATP-binding pockets in oncology targets

Material Science Applications

Indole derivatives find use in:

-

Organic semiconductors (charge transport layers)

-

Fluorescent probes (pH/ion sensors)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume